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Foreword: The Lysosome's Critical Delivery System

The lysosome, the cell's indispensable recycling center, relies on a highly precise logistics
network to receive its arsenal of more than 60 hydrolytic enzymes. At the heart of this network
lies the Mannose-6-Phosphate (M6P) pathway, a sophisticated tagging and transport system
ensuring that newly synthesized enzymes reach their correct destination. When this pathway
falters due to genetic defects, the consequences are profound, leading to a class of
devastating lysosomal storage disorders (LSDs). This guide provides an in-depth exploration of
the M6P pathway, the genetic lesions that compromise its function, and the resulting clinical
pathologies. We will dissect the molecular mechanisms, detail diagnostic methodologies, and
survey the current and future landscape of therapeutic development, offering a comprehensive
resource for scientists dedicated to unraveling and treating these complex diseases.
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Section 1: The Molecular Architecture of the
Mannose-6-Phosphate Pathway

The journey of a lysosomal hydrolase from its synthesis in the rough endoplasmic reticulum
(ER) to its final destination in the lysosome is a multi-step process orchestrated by a series of
key proteins and cellular compartments.[1][2] The M6P tag serves as a specific "zip code" that
directs these enzymes away from the default secretory pathway.[2][3]

The creation of this M6P signal is a two-step enzymatic process that occurs in the Golgi
apparatus:[4][5][6]

e Step 1: The "Covering" Enzyme Action. In the cis-Golgi, the enzyme UDP-N-
acetylglucosamine-1-phosphotransferase (GIcNAc-1-phosphotransferase) catalyzes the
transfer of a GIcNAc-1-phosphate group to one or more mannose residues on the N-linked
oligosaccharides of the lysosomal hydrolase.[3][5][6][7] This enzyme is a complex hexamer
composed of two alpha, two beta, and two gamma subunits (a2[32y2), encoded by the
GNPTAB and GNPTG genes, respectively.[7][8][9] The a and B subunits form the catalytic
core, while the y subunit is involved in recognizing the hydrolases to be modified.[4]

o Step 2: The "Uncovering" Enzyme Action. Subsequently, in the trans-Golgi network (TGN), a
second enzyme, N-acetylglucosamine-1-phosphodiester a-N-acetylglucosaminidase, known
as the "uncovering enzyme" (UCE), removes the GIcNAc group.[1][4][5][6] This exposes the
MG6P tag, rendering it recognizable by M6P receptors (MPRs).[1][5][6] The UCE is encoded
by the NAGPA gene.[1][5]

Once tagged, the M6P-bearing hydrolases are recognized and bound by M6P receptors in the
TGN.[1][3] These receptor-ligand complexes are then packaged into clathrin-coated vesicles,
which bud off and transport their cargo to the acidic environment of the late endosomes.[1][3]
The low pH of the endosome causes the dissociation of the hydrolase from the receptor.[3] The
hydrolase is delivered to the lysosome, while the MPRs are recycled back to the Golgi for
another round of transport.[1][3]
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Section 2: Genetic Etiology of M6P Pathway
Disorders

Defects in the M6P pathway are primarily caused by mutations in the genes encoding the two
key enzymes responsible for M6P tag synthesis. These are autosomal recessive disorders,
meaning an individual must inherit two mutated copies of the gene to be affected.[10][11]

o« GNPTAB Gene: Mutations in this gene are the most common cause of M6P pathway
disorders.[12][13] The GNPTAB gene codes for the alpha and beta subunits of the GIcNAc-
1-phosphotransferase enzyme.[8][9][14]

* GNPTG Gene: This gene encodes the gamma subunit of the GIcNAc-1-phosphotransferase.
[4][7][8] Mutations in GNPTG also lead to a deficiency in the enzyme's activity.

 NAGPA Gene: Mutations in the gene for the uncovering enzyme (UCE) are a much rarer
cause of M6P pathway dysfunction.[1][5]

The severity of the resulting disease often correlates with the nature of the mutation and the
degree of residual enzyme activity.[10][12] Nonsense or frameshift mutations in GNPTAB that
lead to a complete loss of enzyme function typically result in the most severe clinical
phenotype.[12] Missense mutations that allow for some residual enzyme activity are associated
with a milder form of the disease.[12][13]

Section 3: Pathophysiology and Clinical
Manifestations

The failure to properly tag lysosomal hydrolases with M6P has a critical consequence: instead
of being sorted to the lysosome, these powerful digestive enzymes are missorted and secreted
out of the cell.[6] This leads to a dual problem:

« Intracellular Deficiency: The lysosomes are starved of the necessary enzymes to break down
various macromolecules, including glycosaminoglycans (GAGS), lipids, and proteins.[6][10]
This results in the progressive accumulation of undegraded substrates within the lysosomes,
causing them to swell and form characteristic "inclusion bodies," which are visible under a
microscope.[15] This storage pathology disrupts normal cellular function across multiple
organ systems.
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» Extracellular Excess: The missorted lysosomal enzymes are found in abnormally high
concentrations in the plasma and other extracellular fluids.[6][16]

This underlying pathophysiology gives rise to a spectrum of clinical disorders known as
Mucolipidosis (ML). The two primary forms resulting from GIcNAc-1-phosphotransferase
deficiency are Mucolipidosis Il and Mucolipidosis II1.[6][7][17]

Mucolipidosis Il (ML 1) / I-Cell Disease

Also known as I-cell disease, ML Il is the most severe form, resulting from a near-complete or
total deficiency of GIcNAc-1-phosphotransferase activity.[10][12] Symptoms are present at birth
or within the first few months of life and are rapidly progressive.[12][17][18]

o Clinical Features: Severe developmental delay, failure to thrive, coarse facial features,
gingival hyperplasia, and significant skeletal abnormalities known as dysostosis multiplex.
[10][17][18] Cardiac involvement, particularly thickening of the heart valves, is common.[17]
Recurrent respiratory infections are also a major concern due to the narrowing of airways.
[10][17]

e Prognosis: Life expectancy is severely limited, with death often occurring in early childhood
due to cardiorespiratory complications.[12][17]

Mucolipidosis Ill (ML Ill) / Pseudo-Hurler Polydystrophy

ML Il is a milder, attenuated form of the disease caused by mutations that result in a partial
deficiency of GIcNAc-1-phosphotransferase activity.[10][12][13] The onset of symptoms is
typically later, around the age of three.[12][17]

o Clinical Features: Individuals with ML Il experience slower growth, short stature, joint
stiffness, and osteoporosis.[10][17] While facial features can be mildly coarsened, cognitive
development is often normal or only mildly impaired.[17] Cardiorespiratory complications can
still be a significant cause of mortality, typically in early to middle adulthood.[17]

There also exist intermediate phenotypes that fall between the classic presentations of ML Il
and ML II1.[17]
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Mucolipidosis Il (I-Cell Mucolipidosis Ill (Pseudo-
Feature .
Disease) Hurler Polydystrophy)
o Complete or near-complete ) ] o
Enzyme Activity o Partial/residual activity[10][12]
deficiency
Age of Onset Birth or early infancy[12][17] Around 3 years of age[12][17]
Skeletal Severe dysostosis multiplex, Milder skeletal changes, joint
eleta
early contractures[17][18] stiffness, osteoporosis[10]
Growth ceases in the second Slow growth, short stature[10]
Growth _
year of life[17] [17]
N Severe psychomotor o _
Cognitive ) Normal to mildly impaired[17]
retardation[12]
) Death in early childhood[12] o
Prognosis Survival into adulthood[10]

[17]

Table 1. Comparison of Clinical
Features in Mucolipidosis Il
and IlI.

Section 4: Diagnhostic Workflow

A definitive diagnosis of ML Il or ML Il requires a multi-pronged approach that combines clinical
evaluation with biochemical and genetic testing. The hallmark diagnostic feature is the
paradoxical distribution of lysosomal enzymes: low intracellularly and high extracellularly.[16]
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Step-by-Step Methodologies

Protocol 1: Plasma Lysosomal Enzyme Panel

e Principle: This assay quantifies the activity of several lysosomal enzymes in a patient's
plasma or serum. In M6P pathway disorders, the failure to traffic these enzymes to the
lysosome results in their hypersecretion into the bloodstream.[6][16]

o Methodology:
o Sample Collection: Collect a whole blood sample in a heparinized tube.

o Plasma Separation: Centrifuge the blood sample to separate the plasma from the blood
cells.

o Enzyme Assays: Perform fluorometric or colorimetric assays for a panel of lysosomal
enzymes (e.g., beta-hexosaminidase, alpha-mannosidase, alpha-fucosidase, beta-
glucuronidase).[16] These assays typically use an artificial substrate that releases a
fluorescent or colored product upon cleavage by the specific enzyme.

o Quantification: Measure the amount of product generated over time using a fluorometer or
spectrophotometer and compare it to a standard curve.

o Expected Result: In ML II/111, the activity of multiple lysosomal enzymes will be 10 to 70 times
higher than the normal reference range.[16] This is a key and often first indicator of the
disease.

Protocol 2: Molecular Genetic Testing

o Principle: To definitively identify the causative genetic mutation, the coding regions of the
GNPTAB and GNPTG genes are sequenced.

o Methodology:
o DNA Extraction: Isolate genomic DNA from the patient's whole blood or cultured cells.

o PCR Amplification: Use polymerase chain reaction (PCR) to amplify the exons and exon-
intron boundaries of the GNPTAB and GNPTG genes.
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o Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the amplified DNA
fragments. NGS panels for lysosomal storage disorders are increasingly common and can
analyze multiple relevant genes simultaneously.

o Data Analysis: Compare the patient's DNA sequence to the reference human genome
sequence to identify any pathogenic variants (e.g., missense, nonsense, frameshift, splice
site mutations).

» Self-Validation: The identification of two pathogenic or likely pathogenic variants (one on
each allele) in either GNPTAB or GNPTG confirms the diagnosis. Parental testing can be
performed to confirm that the variants are on opposite alleles (in trans).

Section 5: Therapeutic Strategies: Challenges and
Innovations

Currently, there is no cure for mucolipidosis, and management is primarily supportive and
symptomatic.[10] The systemic nature of the disease and the underlying mechanism present
significant challenges for therapeutic development.

Limitations of Conventional Therapies

e Enzyme Replacement Therapy (ERT): ERT is a successful treatment for many other LSDs. It
involves the intravenous infusion of a recombinant version of the deficient enzyme.[19] This
therapy relies on the M6P pathway for the uptake of the recombinant enzyme from the
bloodstream into the patient's cells.[3][20] However, in ML Il and I, the very pathway needed
for the drug's uptake is defective. This makes standard ERT largely ineffective.

Emerging and Future Therapeutic Avenues

The unique challenges of M6P pathway disorders necessitate innovative therapeutic
approaches.
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Substrate Reduction Therapy (SRT): This strategy aims to decrease the synthesis of the
substrates that accumulate in the lysosomes.[19] By reducing the amount of material that
needs to be degraded, SRT can alleviate the burden on the dysfunctional lysosomes. This
approach is enzyme-independent and could provide systemic benefits.

Pharmacological Chaperone Therapy (PCT): For patients with missense mutations that
produce an unstable but potentially active enzyme, small molecule chaperones could be
used.[19] These molecules bind to and stabilize the mutated enzyme, facilitating its proper
folding and transport, thereby increasing the residual enzyme activity.

Gene Therapy: The ultimate goal is to correct the underlying genetic defect. This involves
delivering a functional copy of the mutated gene (GNPTAB or GNPTG) to the patient's cells,
typically using a viral vector (e.g., adeno-associated virus, AAV).[19] This would restore the
M6P pathway's function, allowing for the correct trafficking of all lysosomal enzymes.
Preclinical studies are exploring the feasibility and safety of this approach.[21]

M6P-Independent Targeting: Another innovative strategy for delivering therapeutic enzymes
involves engineering them to be taken up by cells through alternative pathways, bypassing
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the need for the M6P receptor. Research into cell-surface receptors that can be exploited for
this purpose is ongoing.[22]

Section 6: Conclusion and Future Outlook

The genetic disorders associated with the defective M6P pathway, while rare, represent a
profound failure of a fundamental cellular process. Our understanding of the molecular genetics
and pathophysiology of Mucolipidosis Il and Il has advanced significantly, enabling accurate
diagnosis and providing a clear rationale for novel therapeutic strategies. The path forward lies
in developing therapies that can either restore the function of the M6P pathway through gene
therapy or circumvent it entirely. For the researchers, scientists, and drug developers working
on these challenging diseases, the goal is clear: to translate our deep molecular understanding
into therapies that can fundamentally alter the course of these devastating conditions and offer
hope to affected patients and their families.

References

» The host mannose-6-phosphate pathway and viral infection - PMC - NIH. (2024-01-31).
National Institutes of Health. [Link]

» Toward Engineering the Mannose 6-Phosphate Elaboration Pathway in Plants for Enzyme
Replacement Therapy of Lysosomal Storage Disorders. (2019-12-07). MDPI. [Link]

e Structures of the mannose-6-phosphate pathway enzyme, GIcNAc-1-phosphotransferase.
(n.d.). PNAS. [Link]

o GNPTAB-Related Disorders - GeneReviews® - NCBI Bookshelf. (2008-08-26). National
Center for Biotechnology Information. [Link]

o Toward Engineering the Mannose 6-Phosphate Elaboration Pathway in Plants for Enzyme
Replacement Therapy of Lysosomal Storage Disorders. (2019-12-07). ResearchGate. [Link]

» Mannose 6-phosphate - Wikipedia. (n.d.). Wikipedia. [Link]

e Mannose-6-phosphate pathway: A review on its role in lysosomal function and dysfunction.
(n.d.). ScienceDirect. [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://www.researchgate.net/publication/338016034_Toward_Engineering_the_Mannose_6-Phosphate_Elaboration_Pathway_in_Plants_for_Enzyme_Replacement_Therapy_of_Lysosomal_Storage_Disorders
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10859942/
https://www.mdpi.com/2223-7747/8/12/590
https://www.pnas.org/doi/10.1073/pnas.2001012117
https://www.ncbi.nlm.nih.gov/books/NBK1828/
https://www.researchgate.net/publication/337839601_Toward_Engineering_the_Mannose_6-Phosphate_Elaboration_Pathway_in_Plants_for_Enzyme_Replacement_Therapy_of_Lysosomal_Storage_Disorders
https://en.wikipedia.org/wiki/Mannose_6-phosphate
https://www.sciencedirect.com/science/article/pii/S109671921200003X
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358479?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Case Report: Mucolipidosis Il and 11l Alpha/Beta Caused by Pathogenic Variants in the
GNPTAB Gene (Mucolipidosis). (n.d.). Frontiers. [Link]

Mucolipidoses Overview: Past, Present, and Future - PMC - NIH. (2020-09-17). National
Institutes of Health. [Link]

Therapeutic Approaches in Lysosomal Storage Diseases - PMC - PubMed Central - NIH.
(n.d.). National Institutes of Health. [Link]

N-acetylglucosamine-1-phosphate transferase - Wikipedia. (n.d.). Wikipedia. [Link]

Diagnosis of I-cell disease - PubMed. (n.d.). PubMed. [Link]

Inclusion-Cell (I-Cell) Disease (Mucolipidosis Type 1) and Sialidosis (Mucolipidosis Type |)
Workup. (2025-07-01). Medscape. [Link]

The host mannose-6-phosphate pathway and viral infection. (2024-01-30). Frontiers. [Link]

Structural insights into how GIcNAc-1-phosphotransferase directs lysosomal protein
transport - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]

Mucolipidosis types Il and Ill, GNPTAB-related. (n.d.). Labcorp. [Link]

Targeted disruption of the M(r) 46000 mannose 6-phosphate receptor gene in mice results in
misrouting of lysosomal proteins. (n.d.). PubMed. [Link]

GNPTAB gene: MedlinePlus Genetics. (2009-08-01). MedlinePlus. [Link]

Pipeline - M6P — Therapeutics. (n.d.). M6P Therapeutics. [Link]

I-cell Disease Test. (2021-04-22). Nicklaus Children's Hospital. [Link]

Mucolipidosis type II. (n.d.). Orphanet. [Link]

Phenotype and Genotype in Mucolipidoses Il and Il alpha/beta: A Study of 61 Probands.
(n.d.). JIMD Reports. [Link]

I-cell Disease | Concise Medical Knowledge. (2025-04-23). Lecturio. [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.frontiersin.org/articles/10.3389/fped.2021.737033/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7554792/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539243/
https://en.wikipedia.org/wiki/N-acetylglucosamine-1-phosphate_transferase
https://pubmed.ncbi.nlm.nih.gov/7831983/
https://emedicine.medscape.com/article/945290-workup?form=fpf
https://www.frontiersin.org/articles/10.3389/fcimb.2024.1341071/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883556/
https://womenshealth.labcorp.com/sites/default/files/2021-01/211105_H_Mucolipidosis_types_II_and_III_GNPTAB-related_Patient_R1.pdf
https://pubmed.ncbi.nlm.nih.gov/8637502/
https://medlineplus.gov/genetics/gene/gnptab/
https://m6ptherapeutics.com/pipeline/
https://www.nicklauschildrens.org/medical-services/diagnostic-and-outpatient/i-cell-disease-test
https://www.orpha.net/consor/cgi-bin/OC_Exp.php?lng=en&Expert=2561
https://jimd.bmj.com/content/3/1/55
https://www.lecturio.com/concepts/i-cell-disease/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358479?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratqry

Check Availability & Pricing

+ Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction.
(n.d.). PubMed. [Link]

« GNPTAB - N-acetylglucosamine-1-phosphotransferase subunits alpha/beta - Homo sapiens
(Human). (n.d.). UniProt. [Link]

¢ Compound heterozygous GNPTAB mutations cause mucolipidosis Il or Ill alpha/beta in two
Chinese families. (2019-08-15). Intractable & Rare Diseases Research. [Link]

¢ |-Cell Disease, Mucolipidosis Il. (2025-11-09). The Medical Biochemistry Page. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. The host mannose-6-phosphate pathway and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

2. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction
- PubMed [pubmed.ncbi.nlm.nih.gov]

. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]

. mdpi.com [mdpi.com]

. researchgate.net [researchgate.net]

. Mucolipidoses Overview: Past, Present, and Future - PMC [pmc.ncbi.nim.nih.gov]
. pnas.org [pnas.org]

. N-acetylglucosamine-1-phosphate transferase - Wikipedia [en.wikipedia.org]

°
© [e0] ~ » ol S w

. Structural insights into how GIcNAc-1-phosphotransferase directs lysosomal protein
transport - PMC [pmc.ncbi.nim.nih.gov]

¢ 10. womenshealth.labcorp.com [womenshealth.labcorp.com]
e 11. e-century.us [e-century.us]

e 12. Frontiers | Case Report: Mucolipidosis Il and Il Alpha/Beta Caused by Pathogenic
Variants in the GNPTAB Gene (Mucolipidosis) [frontiersin.org]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22266136/
https://www.uniprot.org/uniprotkb/Q3T906/entry
https://www.jstage.jst.go.jp/article/irdr/8/3/8_2019_01016/_article
https://themedicalbiochemistrypage.org/i-cell-disease/
https://www.benchchem.com/product/b1358479?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC10865371/
https://pubmed.ncbi.nlm.nih.gov/22266136/
https://pubmed.ncbi.nlm.nih.gov/22266136/
https://en.wikipedia.org/wiki/Mannose_6-phosphate
https://www.mdpi.com/2077-0383/8/12/2190
https://www.researchgate.net/publication/221767438_Mannose-6-phosphate_pathway_A_review_on_its_role_in_lysosomal_function_and_dysfunction
https://pmc.ncbi.nlm.nih.gov/articles/PMC7555117/
https://www.pnas.org/doi/10.1073/pnas.2203518119
https://en.wikipedia.org/wiki/N-acetylglucosamine-1-phosphate_transferase
https://pmc.ncbi.nlm.nih.gov/articles/PMC8913297/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8913297/
https://womenshealth.labcorp.com/sites/default/files/2021-10/MucolipidosistypesIIandIIIGNPTAB-related_0317.pdf
https://e-century.us/files/ijcep/12/8/ijcep0094117.pdf
https://www.frontiersin.org/journals/pediatrics/articles/10.3389/fped.2022.852701/full
https://www.frontiersin.org/journals/pediatrics/articles/10.3389/fped.2022.852701/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358479?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 13. GNPTAB gene: MedlinePlus Genetics [medlineplus.gov]
e 14, uniprot.org [uniprot.org]

e 15. I-cell Disease: Symptoms and Diagnosis Explained - The Medical Biochemistry Page
[themedicalbiochemistrypage.org]

e 16. Diagnosis of I-cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

e 17. GNPTAB-Related Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

¢ 18. Orphanet: Mucolipidosis type Il [orpha.net]

e 19. Therapeutic Approaches in Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
e 20. Frontiers | The host mannose-6-phosphate pathway and viral infection [frontiersin.org]
e 21. m6ptherapeutics.com [m6ptherapeutics.com]

e 22. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Navigating the M6P Pathway: A Technical Guide to
Associated Genetic Disorders]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358479/docs#navigating-the-m6p-pathway-a-
technical-guide-to-associated-genetic-disorders]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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